molecular formula C28H53N7O8 B15160428 L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine CAS No. 655230-61-8

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine

Cat. No.: B15160428
CAS No.: 655230-61-8
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-FXSSSKFRSA-N
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Description

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is a polypeptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine or lysine residues, leading to the formation of hydroxylated or carbonylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.

    Substitution: Various reagents, including alkylating agents or acylating agents, are used under controlled conditions to achieve specific modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated peptides, while reduction can produce thiol-containing peptides.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The peptide can be used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

    Industry: Peptides like this one are used in the development of biomaterials, including hydrogels and nanomaterials for various applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, triggering a cascade of molecular events. The specific sequence and stereochemistry of this peptide can influence its binding affinity and specificity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: This compound differs in the stereochemistry of the valine residue.

    L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-leucine: This peptide has leucine instead of valine at the terminal position.

    L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-phenylalanine: This variant includes phenylalanine, which can significantly alter its properties.

Uniqueness

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is unique due to the presence of D-valine, which can confer resistance to enzymatic degradation and alter its biological activity compared to its L-isomer counterparts.

Properties

CAS No.

655230-61-8

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21+,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-FXSSSKFRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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